Z-L-Methionyl glycine

Beschreibung

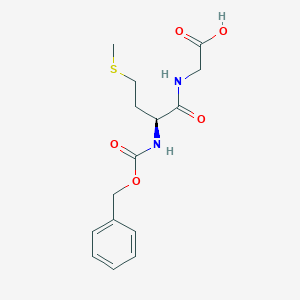

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(20)16-9-13(18)19)17-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCXGVZPVRHHBX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Protecting Group Strategies for Z L Methionyl Glycine

Strategies for Peptide Bond Formation in Dipeptide Synthesis

The formation of a peptide bond is a condensation reaction, specifically a dehydration synthesis, where the carboxyl group of one amino acid links to the amino group of another, eliminating a molecule of water. wikipedia.orglibretexts.orgstudy.combyjus.com In the synthesis of Z-L-Methionyl glycine (B1666218), the carboxyl group of Z-L-methionine is activated to react with the amino group of glycine. Because this reaction is energetically unfavorable, a coupling agent is required to activate the carboxyl group. wikipedia.org

Several strategies have been developed for activating the carboxylic acid group to facilitate peptide bond formation. These methods aim to convert the hydroxyl of the carboxyl group into a better leaving group, thus making the carbonyl carbon more susceptible to nucleophilic attack by the amino group of the incoming amino acid. Common approaches include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce the risk of racemization. Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU).

Table 1: Common Coupling Reagents for Dipeptide Synthesis

| Class | Reagent Example | Name | Key Features |

|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Highly effective; produces insoluble dicyclohexylurea (DCU) byproduct. |

| DIC/NHS | Diisopropylcarbodiimide / N-hydroxysuccinimide | Forms an active ester; DIC produces a soluble urea (B33335) byproduct, simplifying purification. | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High coupling efficiency; low racemization. |

The choice of coupling strategy depends on factors such as the scale of the synthesis (solution-phase vs. solid-phase), the specific amino acids involved, and the desired purity of the final dipeptide. masterorganicchemistry.com

Optimization of Synthetic Pathways for Z-L-Methionyl Glycine Yield and Purity

Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize product yield and minimize impurities. Key areas for optimization include the choice of starting materials, reaction conditions, and purification methods.

Coupling Reaction: The selection of the coupling reagent and any additives is critical. For instance, while DCC is effective, the filtration of its DCU byproduct can be cumbersome. Using DIC with HOBt or NHS can improve solubility and coupling efficiency. The reaction temperature is typically kept low (e.g., 0 °C) during activation and coupling to minimize racemization.

Solvent Selection: The choice of solvent must ensure the solubility of all reactants. Dichloromethane (DCM) and dimethylformamide (DMF) are common choices for peptide synthesis. The polarity and aprotic nature of the solvent can influence reaction rates and the formation of side products.

Stoichiometry and Reaction Time: The molar ratios of the protected amino acid, the C-terminal amino acid (or its ester), and the coupling reagents must be carefully controlled. A slight excess of the activated acid is often used to drive the reaction to completion. Reaction progress should be monitored (e.g., by Thin-Layer Chromatography, TLC) to determine the optimal reaction time, preventing both incomplete reactions and the formation of degradation products.

Work-up and Purification: After the reaction is complete, a standard aqueous work-up is used to remove excess reagents and water-soluble byproducts. The final purification of this compound is typically achieved through recrystallization or column chromatography to achieve high purity.

Table 3: Parameters for Optimizing this compound Synthesis

| Parameter | Variable | Goal |

|---|---|---|

| Coupling Reagent | DIC/HOBt vs. HATU | Maximize coupling efficiency, minimize racemization. |

| Solvent | DCM, DMF, or a mixture | Ensure reactant solubility, optimize reaction rate. |

| Temperature | 0 °C to Room Temperature | Minimize side reactions, especially racemization. |

| Reactant Ratio | Molar equivalents of Z-L-Met, Glycine ester, and coupling agent | Drive reaction to completion, reduce waste. |

| Purification Method | Recrystallization vs. Chromatography | Achieve high purity by removing unreacted materials and byproducts. |

Derivatization of this compound for Research Applications

Derivatization of this compound involves chemically modifying the molecule to create analogs for specific research purposes, such as probing biological systems or developing new therapeutic agents. The functional groups available for modification include the carboxyl group of glycine, the thioether of the methionine side chain, or the peptide backbone itself.

One approach is the functionalization of the C-terminus. The free carboxyl group of the glycine residue can be converted into an amide or ester to alter the molecule's polarity, solubility, or biological activity. For example, creating a series of glycine amide derivatives can be used to study structure-activity relationships for enzyme inhibition. researchgate.net

Another strategy involves modifying the peptide backbone. Advanced methods allow for the direct C-H bond functionalization at the α-carbon of the glycine residue. nih.gov This technique, often catalyzed by copper, can introduce aryl, vinyl, or alkynyl groups, creating novel non-proteinogenic amino acid residues within the dipeptide. nih.gov Such modifications are valuable for creating peptide-based tools for biological research. nih.gov

The methionine side chain also offers a site for derivatization, although its thioether can be sensitive to oxidation. Selective oxidation or alkylation could be explored to create sulfoxide (B87167) or sulfonium (B1226848) salt derivatives, respectively, which may have unique biological properties.

Table 4: Potential Derivatization Strategies for this compound

| Target Site | Derivatization Reaction | Potential Application |

|---|---|---|

| Glycine C-Terminus | Amidation, Esterification | Modify solubility, create probes for binding assays, structure-activity relationship studies. researchgate.net |

| Glycine α-Carbon | Copper-catalyzed C-H Functionalization | Introduce novel functionalities (aryl, alkynyl) for creating diverse peptide libraries. nih.gov |

| Methionine Side Chain | Selective Oxidation (to sulfoxide) | Investigate the role of methionine oxidation in peptide function. |

| Peptide Backbone | N-Methylation | Increase metabolic stability and membrane permeability. |

Structural Elucidation and Conformational Analysis of L Methionylglycine and Its Protected Forms

Spectroscopic Approaches to Structural Characterization

Infrared Spectroscopy, including Linear Polarized IR (IR-LD) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of L-Methionylglycine, IR spectra provide key insights into its vibrational modes. researchgate.net The analysis is further enhanced by linear-polarized IR (IR-LD) spectroscopy of oriented samples, which can provide information about the orientation of specific functional groups within the molecular structure. researchgate.net

Key vibrational frequencies for L-Methionylglycine hydrochloride have been identified and assigned, supported by quantum chemical ab initio calculations. researchgate.net

Table 1: Selected IR Vibrational Frequencies for L-Methionylglycine Hydrochloride

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3400-2500 | ν(NH₃⁺), ν(OH), ν(CH) |

| ~1730 | ν(C=O) of COOH |

| ~1670 | Amide I (ν(C=O)) |

| ~1540 | Amide II (δ(NH) + ν(CN)) |

Note: ν = stretching, δ = bending. Data derived from spectroscopic studies of dipeptides. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. For L-Methionylglycine, NMR data provides precise information about the chemical environment of each proton and carbon atom. researchgate.net

Table 2: ¹H NMR Chemical Shifts for L-Methionylglycine Hydrochloride in D₂O

| Proton | Chemical Shift (ppm) |

|---|---|

| α-H (Met) | ~3.9 |

| β-H₂ (Met) | ~2.1 |

| γ-H₂ (Met) | ~2.6 |

| S-CH₃ (Met) | ~2.0 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. researchgate.net

Table 3: ¹³C NMR Chemical Shifts for L-Methionylglycine Hydrochloride in D₂O

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Met) | ~175 |

| α-C (Met) | ~54 |

| β-C (Met) | ~31 |

| γ-C (Met) | ~30 |

| S-CH₃ (Met) | ~15 |

| C=O (Gly) | ~172 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. researchgate.net

Mass Spectrometry Techniques (ESI-MS, FAB-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) and Fast Atom Bombardment (FAB) are two common techniques used for the analysis of peptides like L-Methionylglycine. researchgate.net The mass spectrum provides confirmation of the molecular formula and can offer clues about the molecule's structure through the analysis of its fragmentation products. The expected molecular ion peak for L-Methionylglycine (C₇H₁₄N₂O₃S) would be approximately 206.27 g/mol .

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. The crystal structure of L-Methionylglycine reveals its zwitterionic nature, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻). nih.gov

The backbone of the L-Methionylglycine molecule in the solid state is substantially kinked at the α-carbon of the methionine residue. nih.gov The structure consists of two nearly planar regions that are angled relative to each other. nih.gov

Table 4: Crystallographic Data for L-Methionylglycine

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.6789 (4) |

| b (Å) | 10.3341 (7) |

| c (Å) | 16.5403 (10) |

| V (ų) | 991.43 (10) |

Data obtained at 90 K. nih.gov

Conformational Behavior and Intermolecular Interactions

The conformation of L-Methionylglycine is significantly influenced by intermolecular forces, particularly hydrogen bonding. researchgate.net

Influence of Intermolecular Hydrogen Bonding on Conformation

In the solid state, L-Methionylglycine molecules are interconnected by an extensive three-dimensional network of hydrogen bonds. nih.gov These interactions occur between the protonated amino groups (N-H) and the oxygen atoms of the carboxylate groups (C=O). nih.gov The N···O distances in these hydrogen bonds for L-Methionylglycine are in the range of 2.6273(8) to 3.1465(8) Å. nih.gov This robust network of hydrogen bonds plays a crucial role in stabilizing the observed conformation of the dipeptide in the crystal lattice. nih.gov

Conformational States (Cationic, Zwitterionic, Anionic) and Environmental Factors

The conformation of L-Methionylglycine (Met-Gly), like other peptides, is significantly influenced by its surrounding environment, which dictates its protonation state. Depending on factors such as pH and solvent properties, Met-Gly can exist in cationic, zwitterionic, or anionic forms. nih.govwikipedia.org These different states arise from the protonation or deprotonation of the terminal amino and carboxyl groups.

In the solid state, L-Methionylglycine exists as a zwitterion, where the carboxylic acid group is deprotonated (COO⁻) and the primary amine group is protonated (NH₃⁺). nih.gov Theoretical calculations on various amino acids confirm that the zwitterionic form is more stable in aqueous solutions compared to the neutral (canonical) form. mdpi.com

Environmental factors play a crucial role in modulating the conformational landscape of dipeptides:

pH: The pH of the solution is a primary determinant of the ionization state. acs.org At low pH, the carboxyl group is protonated, and the amino group is also protonated, resulting in a net positive charge (cationic state). Conversely, at high pH, the amino group is deprotonated while the carboxyl group remains deprotonated, leading to a net negative charge (anionic state). The zwitterionic form predominates at a pH near the isoelectric point.

Solvent: The nature of the solvent can significantly impact conformational stability. nih.govupc.edu Solvents can influence the strength of intramolecular hydrogen bonds and interactions with the peptide backbone. wustl.edurochester.edu For instance, the transition between different secondary structures like α-helices and β-sheets in peptides is highly sensitive to solvent conditions, including the presence of organic cosolvents. nih.gov

Metal Cations: The presence of metal cations in an aqueous solution can also influence the conformation. Theoretical studies have shown that metal cations can interact with zwitterionic amino acids, forming stable complexes and potentially altering the peptide's structure. mdpi.com

Isomeric Dipeptide Conformational Comparisons (e.g., L-Methionyl-L-Glycine vs. L-Glycyl-L-Methionine)

The sequential arrangement of amino acids in a dipeptide significantly affects its three-dimensional structure and chemical reactivity. A comparison of the crystal structures of the isomeric dipeptides L-Methionyl-L-Glycine (Met-Gly) and L-Glycyl-L-Methionine (Gly-Met) reveals distinct conformational differences despite both existing as zwitterions in the solid state. nih.gov

The backbone of the Gly-Met molecule adopts an extended structure. In contrast, Met-Gly's structure is characterized by two nearly planar regions that are kinked at the alpha-carbon atom carrying the NH₃⁺ group. nih.gov Both isomers form extensive three-dimensional networks in their crystal structures through N—H⋯O hydrogen bonds. nih.gov

| Structural Feature | L-Methionyl-L-Glycine (Met-Gly) | L-Glycyl-L-Methionine (Gly-Met) |

|---|---|---|

| Backbone Conformation | Two nearly planar regions kinked at the Cα atom | Extended structure |

| Hydrogen Bonding (N⋯O distances) | 2.6273(8) – 3.1465(8) Å | 2.6619(13) – 2.8513(13) Å |

| C—NH₃⁺ Distance | 1.4855(8) Å | 1.4809(14) Å |

| C—O Distances (COO⁻) | 1.2534(9) Å and 1.2635(8) Å | 1.2598(13) Å and 1.2546(13) Å |

These structural differences have significant implications for the peptides' chemical behavior. The position of the methionine residue determines the mechanism of oxidation. For example, in photosensitized oxidation reactions, Met-Gly forms radical cations stabilized by a three-electron bond between sulfur and nitrogen (S∴N), a stabilization not observed with Gly-Met. nih.govwikipedia.org This highlights how a simple change in amino acid sequence can lead to different reaction intermediates and ultimately affect the peptide's stability and biological function. nih.gov

Vibrational Analysis and Quantum Chemical Calculations for Structural Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves as a powerful tool for probing the structure of peptides. nih.govaip.orgresearchgate.net These methods are sensitive to the molecule's conformation and can detect small changes in bond lengths and angles. nih.gov The vibrational spectra of polypeptides exhibit characteristic bands, such as amide A, B, and I-VII, which correspond to specific motions of the peptide backbone, like N-H stretching, C=O stretching, and N-H deformation. researchgate.net The positions of these bands, particularly the amide I band, are widely used to determine the secondary structure of proteins. researchgate.net

To complement experimental data, quantum chemical calculations are employed to provide detailed structural and energetic insights. researchgate.netacs.org Methods such as ab initio molecular orbital theory and density functional theory (DFT) are used to perform geometry optimizations, which find the atomic coordinates that correspond to the minimum energy of the molecule. arxiv.orgarxiv.org

These computational approaches allow for the prediction of various molecular properties, including:

Optimized Geometries: Calculation of the most stable three-dimensional structure.

Vibrational Frequencies: Prediction of IR and Raman spectra, which can be compared with experimental results to validate the computed structure and assign vibrational modes.

Energetics: Determination of the relative stabilities of different conformers.

For instance, ab initio calculations have been used to support the structural characterization of L-methionyl-glycine hydrochloride, where the calculated vibrational frequencies and infrared intensities were compared with experimental data. Current time information in Edmonton, CA. Such a combined experimental and theoretical approach provides a robust framework for the detailed structural elucidation of dipeptides like L-Methionylglycine.

| Technique | Application | Information Obtained |

|---|---|---|

| Infrared (IR) & Raman Spectroscopy | Experimental analysis of molecular vibrations | Conformation-sensitive amide band positions, secondary structure information nih.govresearchgate.net |

| Quantum Chemical Calculations (e.g., DFT) | Theoretical prediction of molecular properties | Optimized geometry, vibrational frequencies, relative conformer stability researchgate.netarxiv.orgarxiv.org |

| Geometry Optimization | Computational process to find the lowest energy structure | Stable 3D coordinates of the molecule arxiv.orgarxiv.org |

Enzymatic Processing and Metabolic Fate of the Methionyl Glycine Dipeptide

Integration within Broader Methionine and Glycine (B1666218) Metabolic Networks

The liberated L-methionine and glycine from the dipeptide are integrated into central metabolic pathways essential for cellular function. L-methionine is a critical essential amino acid that serves as a precursor for the universal methyl group donor, S-adenosylmethionine (SAM). The methionine cycle governs the synthesis and regeneration of methionine, involving its conversion to SAM, donation of a methyl group, and subsequent regeneration from homocysteine. This cycle is intrinsically linked to folate and one-carbon metabolism.

Glycine, the simplest amino acid, is a key component in numerous metabolic pathways. It is a precursor for the synthesis of vital biomolecules including proteins, creatine (B1669601), glutathione, heme, and purine (B94841) nucleotides. The metabolism of glycine is closely intertwined with one-carbon metabolism, primarily through the actions of the Glycine Cleavage System (GCS) and Serine Hydroxymethyltransferase (SHMT), which manage the flow of one-carbon units. The nitrogen from glycine can also be transferred to other amino acids like serine, glutamate, and alanine (B10760859) through various transamination reactions.

Enzyme-Substrate Relationships and Catalytic Mechanisms

The metabolic fate of the methionine and glycine released from the dipeptide is determined by a series of specific enzymatic reactions. These enzymes catalyze key steps in the transformation and utilization of these amino acids.

Glycine N-Methyltransferase (GNMT) is a crucial enzyme, primarily in the liver, that regulates the ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH). This ratio is a critical indicator of the cell's methylation capacity. GNMT catalyzes the transfer of a methyl group from SAM to glycine, producing N-methylglycine (sarcosine) and SAH.

The catalytic mechanism involves the sequential binding of SAM followed by glycine. Upon binding, conformational changes in the enzyme create a pocket for glycine, positioning its amino nitrogen for a nucleophilic attack on the methyl group of SAM. This SN2 reaction results in the formation of sarcosine (B1681465) and SAH. Unlike many other methyltransferases, GNMT is not strongly inhibited by its product, SAH, allowing it to effectively buffer SAM levels and maintain methylation homeostasis. The glycine released from the dipeptide would serve as a direct substrate for this reaction, while the methionine would contribute to the SAM pool.

Table 1: Overview of Glycine N-Methyltransferase (GNMT)

| Feature | Description |

| EC Number | 2.1.1.20 |

| Function | Catalyzes the methylation of glycine to form sarcosine. |

| Substrates | S-adenosyl-L-methionine (SAM), Glycine. |

| Products | S-adenosyl-L-homocysteine (SAH), Sarcosine (N-methylglycine). |

| Cofactor | S-adenosyl-L-methionine (SAM). |

| Cellular Location | Primarily cytoplasm, abundant in the liver. |

| Metabolic Role | Regulates the SAM/SAH ratio, linking methionine and one-carbon metabolism. |

The Glycine Cleavage System (GCS) is a multi-enzyme complex located on the inner mitochondrial membrane that represents the primary pathway for glycine catabolism in many vertebrates. It catalyzes the oxidative decarboxylation of glycine, breaking it down into carbon dioxide (CO₂), ammonia (B1221849) (NH₄⁺), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).

The GCS consists of four protein components:

P-protein (GLDC): A pyridoxal (B1214274) phosphate-dependent glycine dehydrogenase that decarboxylates glycine.

H-protein (GCSH): A carrier protein with a lipoic acid prosthetic group that shuttles the aminomethyl intermediate.

T-protein (AMT): An aminomethyltransferase that transfers the one-carbon unit from the H-protein to tetrahydrofolate (THF).

L-protein (DLD): A common dihydrolipoamide (B1198117) dehydrogenase that reoxidizes the H-protein.

This system is a major source of one-carbon units for the cell, which are essential for the synthesis of purines, thymidylate, and for the remethylation of homocysteine to methionine. The glycine derived from the Z-L-Methionyl glycine dipeptide would be a direct substrate for this mitochondrial system.

Serine Hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible conversion of serine to glycine. This reaction is a cornerstone of one-carbon metabolism, as it simultaneously converts tetrahydrofolate (THF) to 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).

The reaction mechanism involves the formation of an external aldimine between serine and the PLP cofactor. A retro-aldol cleavage reaction then releases formaldehyde, which is captured by THF to form 5,10-CH₂-THF, leaving behind a glycine-PLP aldimine that is subsequently hydrolyzed to release glycine. The reaction is fully reversible, allowing glycine to be converted back into serine. SHMT exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, playing a key role in distributing one-carbon units between these compartments. The glycine from the hydrolyzed dipeptide could be converted to serine through the action of SHMT.

Betaine-Homocysteine S-Methyltransferase (BHMT) is a zinc-dependent enzyme, primarily found in the liver and kidney, that provides an alternative pathway for the remethylation of homocysteine to methionine. Instead of using a folate-derived methyl group, BHMT utilizes betaine (B1666868) (trimethylglycine) as the methyl donor.

The reaction catalyzed by BHMT is: Homocysteine + Betaine → Methionine + Dimethylglycine

This pathway is particularly important for regulating homocysteine levels and can function independently of the folate cycle and vitamin B12. The activity of BHMT is influenced by dietary factors such as sulfur amino acids and choline (B1196258) (the precursor to betaine). The methionine component of the dipeptide, after being converted to SAM and then to homocysteine through methylation reactions, could be regenerated back to methionine via the BHMT pathway.

Table 2: Key Enzymes in Methionine and Glycine Metabolism

| Enzyme | Abbreviation | Substrates | Products | Cellular Location | Metabolic Pathway |

| Glycine N-Methyltransferase | GNMT | Glycine, SAM | Sarcosine, SAH | Cytoplasm | Methionine Metabolism, Methyl Group Homeostasis |

| Glycine Cleavage System | GCS | Glycine, THF, NAD⁺ | CO₂, NH₄⁺, 5,10-CH₂-THF, NADH | Mitochondria | Glycine Catabolism, One-Carbon Metabolism |

| Serine Hydroxymethyltransferase | SHMT | Serine, THF | Glycine, 5,10-CH₂-THF | Cytoplasm & Mitochondria | Glycine-Serine Interconversion, One-Carbon Metabolism |

| Betaine-Homocysteine S-Methyltransferase | BHMT | Homocysteine, Betaine | Methionine, Dimethylglycine | Cytoplasm (mainly liver/kidney) | Methionine Cycle (Remethylation) |

| Arginine:Glycine Amidinotransferase | AGAT | Arginine, Glycine | Guanidinoacetate, Ornithine | Mitochondria & Cytoplasm | Creatine Biosynthesis |

Arginine:Glycine Amidinotransferase (AGAT) catalyzes the first and rate-limiting step in the synthesis of creatine. This enzyme transfers an amidino group from arginine to glycine, resulting in the formation of guanidinoacetate and ornithine. Guanidinoacetate is then methylated by another enzyme (GAMT) using SAM to produce creatine.

The catalytic mechanism of AGAT is a two-step "ping-pong" process. First, the amidino group from arginine is transferred to a cysteine residue (Cys407) in the enzyme's active site, releasing ornithine. In the second step, the amidino group is transferred from the enzyme to the incoming glycine substrate, forming guanidinoacetate and regenerating the free enzyme. AGAT is primarily located in the kidneys and pancreas. The glycine released from the hydrolysis of this compound would be a direct substrate for AGAT, thus entering the creatine biosynthesis pathway.

Glycine Conjugation Pathways for Endogenous and Xenobiotic Metabolite Processing

Glycine conjugation is a crucial metabolic pathway responsible for the detoxification and elimination of a variety of endogenous and xenobiotic compounds. uniroma1.it This biotransformation process, which occurs primarily in the mitochondria of liver and kidney cells, converts carboxylic acids into more water-soluble glycine conjugates that can be readily excreted in urine. uniroma1.itresearchgate.netresearchgate.net The pathway plays a significant role in maintaining cellular homeostasis, particularly by regulating the levels of free coenzyme A (CoASH). nih.gov

The process is initiated by the activation of a xenobiotic carboxylic acid to its corresponding acyl-CoA thioester. researchgate.net This reaction is catalyzed by mitochondrial xenobiotic/medium-chain fatty acid:coenzyme A ligases (ACSM2B). researchgate.net The resulting reactive acyl-CoA thioester is then conjugated with glycine in a reaction catalyzed by glycine N-acyltransferase (GLYAT, E.C. 2.3.1.13). uniroma1.itnih.gov This final step releases CoASH, making it available for other essential mitochondrial functions, such as the citric acid cycle and fatty acid β-oxidation. uniroma1.it

Below is a table of representative xenobiotics that are processed through the glycine conjugation pathway.

| Xenobiotic Substrate | Description | Primary Conjugation Site |

|---|---|---|

| Benzoic Acid | A common food preservative and a metabolite of dietary polyphenols. uniroma1.it | Liver, Kidney researchgate.net |

| Salicylic Acid | The active metabolite of aspirin (B1665792) and a substrate for glycine conjugation. researchgate.net | Liver, Kidney researchgate.net |

| Phenylbutyrate | A drug used to treat urea (B33335) cycle disorders. | Liver, Kidney researchgate.net |

| Valproate | An anticonvulsant and mood-stabilizing drug. | Liver, Kidney researchgate.net |

| Medium-Chain Fatty Acids (MCFAs) | Fatty acids with aliphatic tails of 6–12 carbons, which can be conjugated with glycine. nih.gov | Liver researchgate.net |

Degradation Pathways of the Methionyl-Glycine Dipeptide

The degradation of the methionyl-glycine dipeptide in a biological system involves two primary routes: the enzymatic cleavage of the peptide bond linking the two amino acids and the chemical modification of the amino acid side chains, particularly the oxidation of the methionine residue.

Enzymatic Hydrolysis by Proteolytic Enzymes

The peptide bond between methionine and glycine is susceptible to cleavage by proteolytic enzymes, or proteases. This process, known as enzymatic hydrolysis, is a fundamental reaction in protein and peptide catabolism. mdpi.com It is characterized by high efficiency and specificity under mild physiological conditions, avoiding the harsh conditions and by-product formation associated with chemical hydrolysis. uni-hannover.de

The mechanism of enzymatic hydrolysis involves the binding of the dipeptide to the active site of a protease. Key amino acid residues within the enzyme's active site facilitate a nucleophilic attack on the carbonyl carbon of the peptide bond, typically involving an activated water molecule. libretexts.org This leads to the cleavage of the bond, releasing the constituent amino acids, methionine and glycine.

Various classes of proteases can hydrolyze a methionyl-glycine dipeptide. For instance, aminopeptidases are enzymes that specifically cleave the N-terminal amino acid from a peptide. Methionine aminopeptidases are known to efficiently remove an initiator methionine, particularly when the subsequent residue is small and uncharged, such as glycine. nih.gov Conversely, carboxypeptidases could cleave the C-terminal glycine, although their efficiency might depend on the specific enzyme and the nature of the N-terminal residue.

Oxidative Degradation Mechanisms of Methionyl-Glycine and its Isomers

The methionine residue within the methionyl-glycine dipeptide is particularly vulnerable to oxidative degradation due to the presence of a sulfur-containing thioether group in its side chain. ru.nlnih.gov This functional group is a primary target for reactive oxygen species (ROS), such as hydroxyl radicals, making methionine one of the most easily oxidized amino acids in peptides and proteins. mdpi.comru.nl

The principal reaction in the oxidative degradation of methionine is the oxidation of its sulfur atom. This process typically occurs in two main steps:

Formation of Methionine Sulfoxide (B87167) (MetO): The initial oxidation converts the methionine thioether to a sulfoxide, resulting in the formation of methionine sulfoxide (MetO). nih.gov This reaction adds a single oxygen atom to the sulfur and can be mediated by a wide range of oxidants. nih.gov The formation of MetO is a reversible process in biological systems, with specific enzymes known as methionine sulfoxide reductases capable of reducing it back to methionine. nih.gov

Formation of Methionine Sulfone (MetO2): Further oxidation of methionine sulfoxide leads to the formation of methionine sulfone (MetO2), where two oxygen atoms are bonded to the sulfur. This second oxidation step is generally considered irreversible in vivo.

The susceptibility of methionine to oxidation serves a dual role. While it can lead to protein damage and dysfunction, the methionine side chain can also act as a "scavenger" of ROS, thereby protecting other more critical residues within a protein from oxidative damage. ru.nlnih.gov The oxidation state of methionine residues can act as a regulatory switch, modulating protein function. nih.gov

The table below summarizes the primary oxidative modifications of the methionine residue.

| Oxidized Form | Chemical Change | Reversibility | Common Oxidants |

|---|---|---|---|

| Methionine Sulfoxide (MetO) | Addition of one oxygen atom to the sulfur atom. nih.gov | Reversible nih.gov | Hydroxyl Radicals, Peroxides, Periodate ru.nlnih.gov |

| Methionine Sulfone (MetO2) | Addition of a second oxygen atom to the sulfur atom. | Irreversible | Stronger oxidizing agents, prolonged exposure to ROS. |

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of Z-L-Methionyl glycine (B1666218) from complex mixtures. Different chromatographic principles are employed to achieve optimal resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of dipeptides. For a compound like Z-L-Methionyl glycine, which lacks a strong chromophore, UV-Vis detection is typically performed at low wavelengths, generally between 190 and 210 nm, to detect the peptide bond and carboxyl group absorbance. spectroscopyonline.comshimadzu.com.sg This approach, however, can be limited by low sensitivity and potential interference from other components in the sample matrix that also absorb in this region.

To overcome the limitations of UV-Vis detection for non-chromophoric analytes, Evaporative Light-Scattering Detection (ELSD) serves as a valuable alternative. ELSD is a quasi-universal detector that is not dependent on the optical properties of the analyte. spectroscopyonline.com It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles. This makes it suitable for detecting this compound, especially in matrices where UV-absorbing impurities are a concern. The combination of HPLC with both UV-Vis and ELSD can provide complementary data for quantification and purity assessment. spectroscopyonline.comresearchgate.net

Table 1: Typical HPLC Parameters for Dipeptide Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 or Amino (NH2) phase columns |

| Mobile Phase | Aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile) |

| Detection (UV-Vis) | 190-210 nm |

| Detection (ELSD) | Nebulizer Temperature: 60°C; Gas Flow: 3.5 bar |

| Flow Rate | 0.7 - 1.0 mL/min |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the definitive identification and quantification of this compound. sciex.com This method couples the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. For quantification, tandem mass spectrometry, often using a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the precursor ion of this compound and monitoring specific product ions after fragmentation, a process that provides exceptional selectivity and sensitivity. sciex.com

High-resolution mass spectrometry systems, such as Quadrupole-Time-of-Flight (Q-ToF), offer additional advantages. bruker.com Q-ToF systems provide high mass accuracy and resolution, enabling the determination of the elemental composition of the dipeptide and confident identification in complex biological matrices where isobaric interferences may be present. bruker.comnih.gov This is particularly useful in untargeted metabolomics studies to identify and characterize dipeptides without relying on pre-existing standards. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Separation | HILIC or Reversed-Phase LC |

| Ionization | Electrospray Ionization (ESI), positive mode |

| MS System | Triple Quadrupole (for MRM) or Q-ToF (for high-resolution analysis) |

| Precursor Ion [M+H]⁺ | Calculated m/z for C₇H₁₄N₂O₃S |

| Product Ions | Specific fragments corresponding to the loss of glycine, methionine side chain, etc. |

This compound is a polar molecule and, like other amino acids and small peptides, can be difficult to retain on traditional reversed-phase HPLC columns. helixchrom.comnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for the analysis of such polar compounds. chromatographyonline.comuva.nl The HILIC separation mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent like acetonitrile. nih.gov

Common HILIC stationary phases include bare silica, amide, diol, and zwitterionic phases. nih.govchromatographyonline.com This technique allows for the use of mobile phases with high organic content, which is beneficial for enhancing ESI-MS ionization efficiency. mdpi.com HILIC has been successfully applied to the separation and quantification of underivatized amino acids and peptides from various biological fluids, offering excellent peak shape and resolution for these challenging analytes. nih.govresearchgate.netresearchgate.net

Table 3: Common HILIC Conditions for Peptide Analysis

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Amide, Zwitterionic (ZIC-HILIC), or bare silica |

| Mobile Phase A | Aqueous buffer (e.g., Ammonium formate (B1220265) or Ammonium acetate) |

| Mobile Phase B | Acetonitrile |

| Gradient | High initial concentration of acetonitrile, decreasing over the run |

| Detection | MS, ELSD, or low-wavelength UV |

Electrochemical Detection Methods for Related Metabolites

Electrochemical methods can be employed for the detection of this compound's constituent amino acids, particularly L-methionine. Methionine is one of the few electroactive amino acids due to the presence of an easily oxidizable sulfur atom in its side chain. nih.govresearchgate.net Techniques like cyclic voltammetry can be used to study its redox behavior, which forms the basis for its quantification at modified electrode surfaces. researchgate.net Sensors have been developed using materials like gold nanoparticles and carbon nanotube-graphene composites to enhance sensitivity and selectivity for methionine and its metabolites. rsc.org

Glycine, on the other hand, is not readily electroactive. nih.gov Its electrochemical oxidation requires a high potential and suffers from slow electron transfer rates at standard electrodes. nih.gov Therefore, research in this area focuses on developing chemically modified electrodes with electrocatalytic properties to lower the oxidation potential and improve the signal. nih.gov While direct electrochemical detection of the dipeptide itself is less common, these methods are valuable in metabolic studies for monitoring the levels of its precursor amino acids.

Spectroscopic Quantification Methods

Spectroscopic methods offer alternative approaches for quantification. As mentioned, UV-Vis spectrophotometry is a straightforward method for quantification, relying on the absorbance of the peptide bond around 200 nm. shimadzu.com.sg While simple, this method is prone to interference and is best suited for relatively pure samples.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also be utilized for quantification (a technique known as qNMR). While more commonly used for structural elucidation, qNMR can provide highly accurate and precise concentration measurements without the need for an identical standard of the analyte, by comparing the integral of a specific analyte signal to that of a certified internal standard. researchgate.netnih.gov This makes it a powerful tool in the characterization and quantification of synthesized this compound.

Sample Preparation Strategies for Complex Research Matrices

Effective sample preparation is a critical step to ensure accurate and reliable quantification of this compound from complex biological matrices such as plasma, urine, or cell lysates. nih.gov The primary goals are to remove interfering substances like proteins, lipids, and salts, and to concentrate the analyte to a level suitable for detection. creative-proteomics.comresearchgate.net

Common strategies include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, sulfosalicylic acid) is added to the sample to denature and precipitate proteins, which are then removed by centrifugation. creative-proteomics.comrestek.com

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by using a solid sorbent to retain either the analyte or the interferences. creative-proteomics.com For a polar dipeptide, HILIC-based or mixed-mode ion-exchange SPE cartridges can be effective for isolation and concentration.

The choice of method depends on the analyte's properties, the sample matrix, and the subsequent analytical technique. biotage.com For LC-MS/MS analysis, thorough sample cleanup is essential to minimize matrix effects that can cause ion suppression or enhancement, leading to inaccurate quantification. nih.gov

Table 4: Comparison of Common Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive. | Non-selective, may not remove all interferences (e.g., salts, phospholipids). |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. | Can provide a cleaner extract than PPT. | Can be labor-intensive, requires solvent optimization, may form emulsions. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Highly selective, provides high concentration factors and clean extracts. | More expensive, requires method development. |

Table of Mentioned Compounds

Method Validation Parameters: Linearity, Detection Limits, Reproducibility, and Accuracy

The validation of analytical methods is a critical process in chemical research to ensure that the chosen methodology is reliable, accurate, and suitable for its intended purpose. For the characterization and quantification of this compound, a protected dipeptide, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed. The validation of these methods involves a rigorous assessment of several key parameters, including linearity, detection limits, reproducibility, and accuracy, to guarantee the integrity of the generated data.

Linearity

Linearity in an analytical procedure refers to its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. In the context of quantifying this compound, this is typically evaluated by preparing a series of standard solutions of known concentrations and analyzing them using the selected chromatographic method. The response of the detector (e.g., peak area from an HPLC-UV detector) is then plotted against the corresponding concentration of this compound.

A linear relationship is generally confirmed by the coefficient of determination (R²), which should ideally be close to 1. For peptide analysis, a common acceptance criterion for R² is a value of 0.99 or greater. The addition of organic modifiers to the mobile phase in liquid chromatography can enhance the linearity of peptide detection, likely by minimizing surface adsorption and thus improving the accuracy and precision of quantification.

Detection Limits

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in method validation that define the lower boundaries of an analytical method's performance. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision and accuracy. The LOQ, on the other hand, is the lowest concentration of the analyte that can be determined with a predefined level of precision and accuracy.

For amino acid and peptide analysis, these limits are often in the micromolar (µM) or nanogram per milliliter (ng/mL) range, depending on the sensitivity of the detector. For instance, HPLC methods coupled with UV detection for underivatized amino acids have reported LODs in the range of 0.4 to 0.65 µg/mL and LOQs from 1.2 to 2.1 µg/mL.

Reproducibility

Reproducibility, often assessed in terms of precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Low RSD values are indicative of a highly reproducible method. For peptide quantification, the proportion of measurements with an RSD of 5% or less is considered a good indicator of repeatability.

Accuracy

Accuracy denotes the closeness of the mean of a set of results to the true or accepted reference value. It is often evaluated through recovery studies, where a known amount of the analyte (this compound) is added to a sample matrix, and the percentage of the added analyte that is recovered by the analytical method is calculated. High recovery percentages, typically within the range of 98% to 102%, suggest that the method is accurate and free from significant systematic errors.

The following interactive data table summarizes typical method validation parameters that could be expected for the analysis of this compound using a validated HPLC method.

| Parameter | Typical Value/Range | Methodological Consideration |

| Linearity (R²) | ≥ 0.99 | A high coefficient of determination indicates a strong linear relationship between concentration and detector response. |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | Dependent on the detector's sensitivity and the chromatographic conditions. |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

| Reproducibility (RSD) | ≤ 5% | A low relative standard deviation signifies high precision of the analytical method. |

| Accuracy (% Recovery) | 98% - 102% | High recovery rates demonstrate the absence of significant bias in the measurements. |

Molecular Interactions and Role in Peptide Chemistry Research

Z-L-Methionyl Glycine (B1666218) as a Building Block in Complex Peptide Synthesis

In the intricate process of complex peptide synthesis, the use of protected dipeptides like Z-L-Methionyl glycine as building blocks can offer strategic advantages. Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, involving the stepwise addition of amino acids to a growing chain anchored to a solid support. peptide.compeptide.com The use of pre-formed dipeptide units can streamline this process, potentially improving efficiency and minimizing side reactions associated with the coupling of individual amino acids.

The benzyloxycarbonyl (Z) group is a well-established protecting group for the N-terminus of amino acids and peptides. chempep.com It is stable under a variety of conditions, yet can be removed by methods such as catalytic hydrogenation, which are orthogonal to many other protecting group strategies used in SPPS. chempep.com This allows for the selective deprotection and subsequent elongation of the peptide chain.

The incorporation of a Met-Gly unit can be particularly challenging due to the properties of the individual amino acids. Methionine is susceptible to oxidation of its thioether side chain during synthesis and cleavage steps. researchgate.net While glycine, being the smallest amino acid, can sometimes lead to incomplete coupling reactions or the formation of side products due to its flexibility. nih.gov By utilizing this compound as a single unit, the number of individual coupling steps is reduced, which can mitigate these potential issues. However, the direct use of Z-protected dipeptides in standard Fmoc-based SPPS can be limited due to the harsh conditions required for Z-group removal, which might affect the solid support or other protecting groups. Therefore, its application is often more suited for solution-phase synthesis or specific strategies in solid-phase synthesis where such conditions are compatible.

Table 1: Key Considerations for Using this compound in Peptide Synthesis

| Feature | Implication in Peptide Synthesis |

| Z-Protecting Group | Offers stability but requires specific deprotection methods (e.g., hydrogenolysis), which may not be compatible with all solid-phase synthesis strategies. |

| Methionine Residue | Prone to oxidation; its incorporation within a dipeptide might offer some protection during handling and initial coupling steps. |

| Glycine Residue | Its flexibility can be a source of side reactions; using it as part of a dipeptide can simplify the coupling process. |

| Dipeptide Unit | Reduces the number of coupling cycles, potentially increasing overall synthesis efficiency and purity of the final peptide. |

Site-Selective Functionalization of Peptides Utilizing Glycine Residues at the N-terminus

The N-terminal glycine residue of a peptide presents a unique site for selective chemical modification. Its unhindered primary amine and the specific reactivity of the adjacent peptide bond allow for the development of highly specific functionalization strategies. These modifications are instrumental in the creation of peptide-based diagnostics, therapeutics, and research tools.

Several methods have been developed to target the N-terminal α-amine of peptides. One common approach is reductive amination, where an aldehyde or ketone is reacted with the N-terminal amine to form a Schiff base, which is then reduced to a stable secondary amine. This method can be performed under mild conditions and offers high selectivity for the N-terminus over the ε-amino groups of lysine (B10760008) residues, especially at controlled pH.

Another strategy involves the use of specific reagents that react preferentially with the N-terminal amine due to its unique chemical environment. For instance, 2-pyridinecarboxyaldehydes (2-PCAs) have been shown to selectively react with N-terminal amines, a reaction that can be tuned for high efficiency with N-terminal glycine. ccspublishing.org.cn While some methods report high conversion rates for many N-terminal residues, others may show variability, with N-terminal glycine often being a favorable substrate for these modifications. ccspublishing.org.cn

Bioconjugation Strategies Involving Methionyl Glycine

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a powerful tool for creating novel molecular entities with combined functionalities. The methionyl glycine motif offers two key handles for such modifications: the N-terminal glycine and the methionine side chain.

The methionine residue, with its thioether side chain, is a target for selective alkylation under acidic conditions or through redox-based reactions. researchgate.net While less nucleophilic than the thiol group of cysteine, the sulfur atom in methionine can be targeted by specific reagents to form stable sulfonium (B1226848) salts. This allows for the attachment of various payloads, such as fluorescent dyes, imaging agents, or drug molecules. The development of new cleavage solutions aims to minimize side reactions like S-alkylation during peptide synthesis, ensuring the availability of the methionine side chain for subsequent conjugation. researchgate.net

The N-terminal glycine, as discussed previously, provides an orthogonal site for functionalization. The ability to selectively modify either the N-terminus or the methionine side chain allows for a dual-functionalization strategy on a single peptide, expanding the possibilities for creating complex and multifunctional bioconjugates.

Investigation of Peptide Conformation and its Influence on Molecular Recognition

The three-dimensional structure of a peptide is critical to its biological function, dictating how it interacts with other molecules. The presence of a methionyl glycine unit can significantly influence the local and global conformation of a peptide chain.

X-ray crystallography studies of L-methionyl-glycine have revealed that it adopts a zwitterionic form in the solid state with a nearly planar backbone. This conformation is stabilized by an extensive network of hydrogen bonds. The conformation of peptides is also influenced by the solvent environment, with polar solvents potentially disrupting intramolecular hydrogen bonds and favoring more extended structures. researchgate.net

The conformational flexibility of the glycine residue can allow the peptide backbone to adopt a wide range of dihedral angles, which can be crucial for fitting into a binding pocket of a receptor or enzyme. Conversely, the bulkier methionine side chain can impose steric constraints, limiting the accessible conformational space. This interplay between flexibility and constraint is a key determinant of a peptide's binding affinity and specificity.

The unique properties of the methionine side chain, including its unbranched nature and the polarizability of its sulfur atom, make it well-suited for transient protein-protein interactions and molecular recognition. The ability of the thioether to participate in van der Waals interactions and to act as a hydrogen bond acceptor contributes to the binding energy of peptide-protein complexes.

Applications in Proteomics and Peptidomics Research, particularly for N-terminal Proteoforms

In the fields of proteomics and peptidomics, which involve the large-scale study of proteins and peptides, the analysis of N-terminal proteoforms is of growing importance. The N-terminus of a protein can undergo various modifications, including the cleavage of the initiator methionine, which can have significant implications for protein stability and function.

N-terminal methionine excision (NME) is a common co-translational modification where methionine aminopeptidases (MAPs) remove the initial methionine residue from a nascent polypeptide chain. nih.gov The efficiency of this process is largely determined by the identity of the second amino acid (the P2 residue). Glycine at the P2 position is one of the residues that strongly favors NME, leading to the exposure of a new N-terminal glycine. nih.gov

The resulting N-terminal glycine can itself be a signal for further modifications or degradation. For example, the N-end rule pathway of protein degradation can recognize specific N-terminal residues, influencing the protein's half-life. While unacetylated N-terminal methionine followed by a large hydrophobic residue can act as a degradation signal, the processing of the N-terminus to expose glycine can alter the stability of the protein. nih.gov

The development of methods to enrich and identify N-terminal peptides is crucial for understanding the diversity of proteoforms in a cell. These techniques often rely on the unique chemical properties of the N-terminal α-amine to selectively label and isolate these peptides from a complex mixture, enabling their identification by mass spectrometry.

Computational Modeling and Theoretical Investigations of Methionyl Glycine Peptides

Quantum Chemical Ab Initio Calculations for Structural and Conformational Prediction

Quantum chemical ab initio calculations are foundational in predicting the geometric and conformational preferences of peptides from first principles, without reliance on empirical data. These methods solve the electronic Schrödinger equation to determine the electronic structure of a molecule, from which its energy, geometry, and other properties can be derived.

For the dipeptide L-methionyl-glycine (Met-Gly), quantum chemical ab initio calculations have been instrumental in characterizing its structure. researchgate.net Researchers have employed these methods to optimize the geometries of the dipeptide, revealing key structural parameters such as bond lengths and angles. researchgate.net Such calculations are crucial for understanding the intrinsic conformational preferences of the peptide backbone and the orientation of its side chains.

A study by I. Ivanova and colleagues utilized quantum chemical calculations to support the structural characterization of L-methionyl-glycine hydrochloride. researchgate.net Their work demonstrated the power of combining theoretical calculations with experimental techniques like infrared spectroscopy to achieve a detailed structural analysis. The calculations provided optimized geometries for the dipeptide, which were then compared with experimental data to validate the proposed structures. researchgate.net

The following table summarizes key findings from quantum chemical calculations on methionyl-glycine and related systems, illustrating the type of data that can be obtained.

| Calculation Type | System | Key Findings | Reference |

| Geometry Optimization | L-methionyl-glycine hydrochloride | Provided optimized bond lengths and angles, supporting experimental structural data. | researchgate.net |

| Vibrational Analysis | L-methionyl-glycine hydrochloride | Calculated vibrational frequencies that correlated with experimental IR spectra, aiding in spectral assignment. | researchgate.net |

| Conformational Search | Glycine (B1666218) | Identified multiple stable conformers and their relative energies. | semanticscholar.orgnih.gov |

| Proton Affinity Calculations | Glycine | Determined the intrinsic basicity of different sites within the molecule. | semanticscholar.orgnih.govnih.gov |

These ab initio methods are not only pivotal for determining the ground-state structure but also for exploring the potential energy surface of the molecule, identifying various low-energy conformers and the energy barriers between them. This information is a critical starting point for more complex simulations, such as molecular dynamics.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, molecular dynamics (MD) simulations offer a dynamic view, revealing how the peptide behaves over time in a given environment. americanpeptidesociety.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational dynamics and stability of peptides in solution. americanpeptidesociety.org

For a peptide like Z-L-Methionyl glycine, MD simulations can be used to:

Explore the accessible conformational space and identify the most populated conformational states.

Investigate the stability of specific secondary structures, such as turns or extended conformations.

Analyze the role of solvent molecules in stabilizing different peptide conformations.

Determine thermodynamic properties related to conformational transitions.

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. nih.gov Recent advances in computational power and simulation methodologies, such as enhanced sampling techniques, have significantly improved the ability of MD to capture complex peptide dynamics. americanpeptidesociety.org For instance, simulations of glycine-rich peptides have provided insights into their interactions with membranes and how substitutions affect their stability and function. units.it Although specific MD studies on this compound are not prevalent in the literature, the principles derived from simulations of other dipeptides and glycine-containing peptides are directly applicable. nih.gov

The table below outlines the typical application of MD simulations in studying peptide systems.

| Simulation Aspect | Information Gained | Relevance to this compound |

| Conformational Sampling | Identification of dominant and transient conformations in solution. | Understanding the flexibility of the peptide backbone and side chain. |

| Hydrogen Bonding Analysis | Characterization of intramolecular and peptide-solvent hydrogen bonds. | Determining the role of hydrogen bonds in stabilizing specific conformations. |

| Root-Mean-Square Deviation (RMSD) | Assessment of structural stability over time. | Quantifying the rigidity or flexibility of the peptide structure. |

| Free Energy Landscapes | Mapping the relative stability of different conformational states. | Identifying the most probable conformations and the energy barriers for transitions between them. |

Force Field Development and Assessment for Peptide Systems

The force field is the cornerstone of molecular dynamics simulations, consisting of a set of parameters and mathematical functions that describe the potential energy of a system of atoms. nih.gov The accuracy of MD simulations is critically dependent on the quality of the force field employed. nih.govacs.org For peptide systems, force fields must accurately represent a wide range of interactions, including bond stretching, angle bending, torsional potentials, and non-bonded electrostatic and van der Waals interactions. nih.gov

The development of a force field for a specific class of molecules, such as peptides, is a meticulous process that involves:

Parameterization: Deriving parameters from high-level quantum mechanical calculations and experimental data for small model compounds that represent the chemical functionalities of the larger molecule. nih.gov

Validation: Testing the force field's ability to reproduce a wide range of experimental observables, such as thermodynamic properties, structural data, and dynamic behavior for a set of benchmark systems. nih.govnih.gov

Several state-of-the-art force fields are commonly used for peptide and protein simulations, including AMBER, CHARMM, and OPLS. nih.govmpg.de Recent studies have focused on assessing the performance of these force fields in modeling the structural ensembles of various peptides, including cyclic peptides. nih.govnih.govacs.org These assessments have shown that different force fields can yield varying results, highlighting the importance of selecting an appropriate force field for the system under investigation. nih.govnih.gov For instance, a 2024 study evaluated seven different force fields and found that RSFF2+TIP3P, RSFF2C+TIP3P, and Amber14SB+TIP3P showed the best performance in recapitulating experimental NMR data for a set of cyclic peptides. nih.govacs.org

While a specific force field for this compound has not been individually developed, the parameters for methionine and glycine residues within existing well-established force fields are used for its simulation. The accuracy of these parameters is crucial for obtaining meaningful results from MD simulations of this dipeptide.

The following table summarizes some commonly used force fields for peptide simulations and their characteristics.

| Force Field | Key Features | Typical Application |

| AMBER (e.g., Amber14SB) | Widely used for protein and nucleic acid simulations; well-parameterized for standard amino acids. | General-purpose peptide and protein simulations. |

| CHARMM (e.g., CHARMM36m) | Extensively validated for a broad range of biomolecules; includes CMAP corrections for improved backbone dihedral potentials. | Simulations of proteins, lipids, and carbohydrates. |

| OPLS (e.g., OPLS-AA/M) | Optimized for condensed-phase properties, particularly for reproducing liquid-state thermodynamics. | Simulations of organic molecules and proteins in solution. |

| Drude Polarizable Force Field | Explicitly includes electronic polarizability, offering a more detailed description of electrostatic interactions. | High-accuracy simulations where polarization effects are significant. nih.gov |

Computational Prediction of Molecular Interactions and Binding Affinities

Understanding how a peptide interacts with other molecules, such as receptors, enzymes, or other peptides, is fundamental to elucidating its biological function. Computational methods provide a powerful means to predict and characterize these molecular interactions and to estimate the strength of binding, known as the binding affinity.

A variety of computational approaches are employed to predict binding affinities, ranging from rapid but approximate scoring functions to more computationally intensive but accurate free energy calculations. nih.govplos.org These methods are crucial in fields like drug discovery for screening potential ligands and optimizing their binding to a target. nih.gov

For this compound, these computational techniques can be used to predict its interaction with potential binding partners. The general methodologies include:

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org Scoring functions are then used to rank the different poses based on an estimated binding affinity.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This is a post-processing method applied to MD simulation trajectories to calculate the binding free energy. It combines molecular mechanics energy terms with a continuum solvent model to estimate the solvation free energy.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous alchemical free energy methods that calculate the free energy difference between two states by gradually "transforming" one molecule into another. They are computationally expensive but generally provide more accurate predictions of binding affinities.

The prediction of peptide binding affinity is a complex challenge, and various machine learning-based scoring functions have also been developed to improve accuracy. nih.gov These methods learn from large datasets of known protein-ligand complexes and their binding affinities to predict the affinity of new complexes. arxiv.org

Theoretical Studies on Oxidation Mechanisms of Methionyl Peptides

The methionine residue is particularly susceptible to oxidation, primarily at its sulfur atom, which can be oxidized to methionine sulfoxide (B87167) and further to methionine sulfone. nih.gov This oxidative modification can significantly impact the structure, function, and stability of peptides and proteins. nih.gov Theoretical studies, often employing quantum chemical methods, are crucial for elucidating the detailed mechanisms of these oxidation reactions.

Theoretical investigations into the oxidation of methionine and methionyl peptides have focused on several key aspects:

Reaction Pathways: Identifying the step-by-step mechanism of oxidation by various reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or hydrogen peroxide (H₂O₂). researchgate.net

Transition States: Characterizing the geometry and energy of the transition states along the reaction pathway to determine the reaction kinetics.

Thermodynamics: Calculating the reaction energies to determine whether the oxidation process is favorable.

A theoretical study on the one-electron oxidation mechanism of methionine in an aqueous solution by the hydroxyl radical investigated three reaction paths: HO• attack, O₂ attack, and hydrolysis. researchgate.net The results indicated that all processes are exothermic and that the rate-determining step could be associated with the hydrolysis reaction. researchgate.net Such studies provide fundamental insights into the chemical reactivity of the methionine side chain.

The conformation of the peptide can also play a significant role in the mechanism of oxidation. nih.gov The accessibility of the sulfur atom and the local chemical environment, influenced by neighboring residues, can affect the rate and outcome of the oxidation reaction. Computational models can explore how the structure of a peptide like this compound influences the susceptibility of its methionine residue to oxidation. For instance, quantum mechanical calculations have shown that the oxidation of methionine can increase the strength of its interaction with aromatic residues. nih.gov

The following table summarizes key findings from theoretical studies on methionine oxidation.

| Study Focus | Computational Method | Key Findings | Reference |

| One-electron oxidation of methionine | MP2/DFT | Identified exothermic reaction pathways involving HO• attack, O₂ attack, and hydrolysis. | researchgate.net |

| Methionine-aromatic interactions | Quantum Mechanics | Oxidation of methionine strengthens its interaction with aromatic residues. | nih.gov |

| Influence of peptide conformation | Crystal Structure Analysis | The position of methionine in a dipeptide influences the oxidation mechanism. | nih.gov |

| Global analysis of methionine oxidation | Proteomics and Computational Analysis | Methionine residues in different secondary structures exhibit varying levels of baseline oxidation. | pnas.org |

Broader Research Contexts and Future Directions for Z L Methionyl Glycine Studies

Role of Peptides in Non-Human Biological Systems and Model Organisms

While Z-L-Methionyl glycine (B1666218) itself, as a synthetic compound, is not expected to have a natural role in non-human biological systems, its constituent parts—methionine and glycine—are fundamental. Unprotected dipeptides are increasingly recognized for their roles beyond simple protein constituents in various organisms. In plants and microbes, for instance, dipeptides can act as signaling molecules and play a part in nutrient uptake and stress responses.

Future research could involve the introduction of Z-L-Methionyl glycine into model organisms, not as a bioactive agent, but as a probe to study peptide transport and metabolism. The Z-group offers a chemical handle that distinguishes it from naturally occurring peptides. By tracking the uptake and subsequent metabolic fate of this protected dipeptide, researchers could gain insights into the specificity of peptide transporters and peptidases. For example, studies in organisms like Caenorhabditis elegans or Drosophila melanogaster could explore whether specific enzymes can cleave the Z-group, releasing the natural L-Methionyl-glycine dipeptide, and what subsequent physiological effects that might have. Such studies would illuminate the plasticity of metabolic pathways in handling modified or "unnatural" peptide structures.

Potential for Developing Novel Biocatalysts in Chemical Synthesis

The field of biocatalysis seeks to replace harsh chemical reagents with enzymes for more sustainable and selective chemical synthesis. A significant area of research is the development of "deprotectases"—enzymes that can selectively remove protecting groups like the benzyloxycarbonyl (Z) group. researchgate.netnih.govresearchgate.net

The potential for this compound in this context is twofold. First, it can serve as a model substrate for the discovery and characterization of new deprotectase enzymes. researchgate.netnih.gov Researchers can screen microbial sources for enzymes capable of efficiently and cleanly cleaving the Z-group from this compound, leaving the stable peptide bond intact. Such enzymes, often referred to as Cbz-ases or amidohydrolases, offer a green alternative to traditional chemical deprotection methods like catalytic hydrogenation. nih.gov

Second, once such biocatalysts are identified and optimized, they could be incorporated into chemoenzymatic synthesis pathways where this compound is an intermediate. This would allow for the construction of larger peptides under mild, aqueous conditions, reducing the environmental impact of peptide synthesis. The development of robust biocatalysts that recognize and act upon Z-protected dipeptides would be a significant advancement in sustainable pharmaceutical and fine chemical manufacturing. researchgate.net

Advancements in Analytical Technologies for Enhanced Peptide Characterization

The precise characterization of synthetic peptides like this compound is crucial for their application. A range of advanced analytical techniques is employed to confirm its structure, purity, and conformational properties. While detailed published data specifically for the Z-protected form is sparse, extensive analysis has been performed on the core dipeptide, L-Methionyl-glycine, providing a foundational reference. researchgate.net

Key analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the covalent structure, identifying the specific chemical environment of each atom in the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups and the secondary structure (conformation) of the peptide backbone, particularly the amide bonds. researchgate.net

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are used to determine the precise molecular weight, confirming the identity of the compound. researchgate.net

Future advancements in these technologies, such as higher-resolution mass spectrometry and more sensitive NMR techniques, will allow for even more detailed characterization. For instance, solid-state NMR could provide insights into the molecular conformation of this compound in its crystalline form, while advanced mass spectrometry can be used to study its fragmentation patterns in detail.

Table 1: Selected Experimental ¹H NMR Chemical Shifts (δ) for L-Methionyl-glycine Data for the unprotected dipeptide in D₂O.

| Proton | Chemical Shift (ppm) |

| α-H (Met) | 3.91 |

| β-H (Met) | 2.22, 2.12 |

| γ-H (Met) | 2.67 |

| S-CH₃ (Met) | 2.14 |

| α-H (Gly) | 3.94 |

Table 2: Key Experimental IR Absorption Bands for L-Methionyl-glycine Data for the unprotected dipeptide in a solid state (KBr disk). researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Amide I | 1664 |

| Amide II | 1515 |

| ν(COO⁻) | 1575 |

| ν(NH₃⁺) | 3355 |

Exploration of Uncharted Enzymatic Pathways and Molecular Recognition Events Involving Methionyl-Glycine

The study of how enzymes and receptors recognize and interact with peptides is a cornerstone of molecular biology. The presence of the bulky, aromatic benzyloxycarbonyl group on this compound makes it an interesting tool for probing the specificity of these interactions. Most peptidases and cell surface receptors that recognize the N-terminus of a peptide would likely be blocked by the Z-group. nih.gov

Future research can use this compound to investigate the structural requirements for substrate binding in various enzymes. For example, it could be tested as a potential inhibitor of aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. It is hypothesized that the Z-group would prevent catalytic activity, and by studying the binding (or lack thereof), researchers could map the steric and electronic constraints of the enzyme's active site.

Furthermore, exploring enzymatic pathways that can process this compound is a promising research direction. As mentioned in the context of biocatalysis, certain microbial enzymes may have evolved the ability to cleave urethane-type bonds, such as the one in the Z-group. nih.gov Discovering and characterizing these "uncharted" enzymatic pathways would not only provide new tools for synthetic chemistry but could also reveal novel metabolic capabilities in the microbial world. This exploration could lead to a deeper understanding of molecular recognition, where the subtle interplay of shape and chemistry dictates the interaction between a small molecule and a biological macromolecule.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Z-L-Methionyl Glycine with high purity?